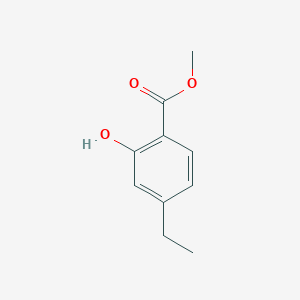

Methyl 4-ethyl-2-hydroxybenzoate

Vue d'ensemble

Description

“Methyl 4-ethyl-2-hydroxybenzoate” is a chemical compound with the molecular formula C10H12O3 and a molecular weight of 180.2 . It is a derivative of “Methyl 4-hydroxybenzoate”, also known as methyl paraben, which is an anti-microbial agent used in cosmetics and personal-care products, and as a food preservative .

Molecular Structure Analysis

The molecular structure of “Methyl 4-ethyl-2-hydroxybenzoate” involves a 3D framework via extensive intermolecular hydrogen bonding . Theoretical analysis of the structure can be performed using quantum mechanical methods, such as Hartree Fock (HF) and Density Functional Theory (DFT) with the 6–311G (d,p) basis set .Physical And Chemical Properties Analysis

“Methyl 4-ethyl-2-hydroxybenzoate” is a liquid at room temperature with a predicted boiling point of 271.2±28.0 °C and a predicted density of 1.136±0.06 g/cm3 .Applications De Recherche Scientifique

Crystal Structure and Theoretical Analysis

A study on Methyl 4-hydroxybenzoate, a compound with similarities to Methyl 4-ethyl-2-hydroxybenzoate, demonstrated its application in analyzing anti-microbial properties, extensively used in cosmetics, personal-care products, and as a food preservative. The research explored its single crystal X-ray structure, intermolecular interactions, and theoretical calculations to understand its pharmaceutical activity (Sharfalddin et al., 2020).

Hydrolysis Behavior

The alkaline hydrolysis behavior of esters, including those structurally related to Methyl 4-ethyl-2-hydroxybenzoate, was examined in both liquid and frozen states. This study provided insights into the stability and reaction kinetics of these compounds under varying conditions, which is crucial for understanding their behavior in environmental and pharmaceutical contexts (Shija et al., 1992).

Metabolism and Biotransformation

Research on the metabolism of parabens by hepatic esterases and UDP-glucuronosyltransferases in humans highlighted the biotransformation processes involving hydrolysis and glucuronidation. This study aids in understanding the metabolic pathways and potential accumulation risks of parabens, including derivatives similar to Methyl 4-ethyl-2-hydroxybenzoate (Abbas et al., 2010).

Photodegradation and Environmental Impact

An investigation into the photodegradation of parabens, including analysis of kinetic constants and identification of by-products, sheds light on the environmental fate of these compounds. Understanding their degradation under UV exposure is vital for assessing the environmental impact of paraben use in various products (Gmurek et al., 2015).

Biomonitoring and Exposure Analysis

A study on the identification of novel urinary biomarkers for exposure to parabens provides a new approach to biomonitoring human exposure to these compounds. This research is crucial for evaluating the health implications of widespread paraben use, including those chemically related to Methyl 4-ethyl-2-hydroxybenzoate (Wang & Kannan, 2013).

Mécanisme D'action

Target of Action

Methyl 4-ethyl-2-hydroxybenzoate, similar to other salicylates, primarily targets microbial cells . It is known for its antimicrobial and antifungal properties .

Mode of Action

The compound’s mode of action involves disrupting the microbial cell membrane, leading to protein denaturation within the cell . It can also inhibit the activity of the microbial cell’s respiratory enzyme system and electron transport enzyme system .

Biochemical Pathways

It is known that salicylates, in general, can interfere with the normal functioning of microbial cells, leading to their death .

Result of Action

The primary result of Methyl 4-ethyl-2-hydroxybenzoate’s action is the inhibition of microbial growth, making it an effective preservative in various industries, including food, cosmetics, and pharmaceuticals .

Action Environment

The efficacy and stability of Methyl 4-ethyl-2-hydroxybenzoate can be influenced by environmental factors. For instance, it has been found to have cytotoxic effects on keratinocytes in the presence of sunlight . This suggests that exposure to light could potentially influence the compound’s action.

Safety and Hazards

Orientations Futures

“Methyl 4-ethyl-2-hydroxybenzoate” and its parent compound, “Methyl 4-hydroxybenzoate”, have potential applications in various industries, including food, cosmetics, pharmacy, and fungicides . Future research could focus on developing environmentally friendly bioprocesses for the biosynthesis of these compounds, as well as exploring new compounds that can be produced using “Methyl 4-ethyl-2-hydroxybenzoate” as a starting feedstock .

Propriétés

IUPAC Name |

methyl 4-ethyl-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-7-4-5-8(9(11)6-7)10(12)13-2/h4-6,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUQUCEGPXMSOSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

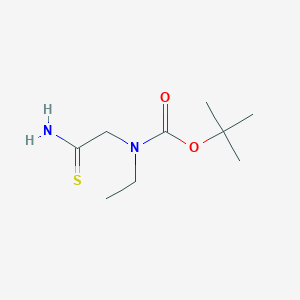

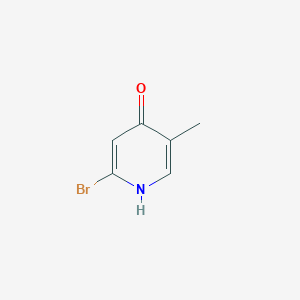

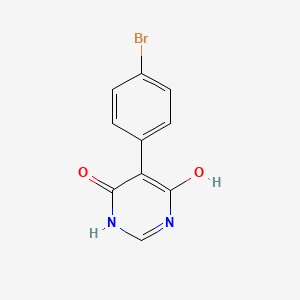

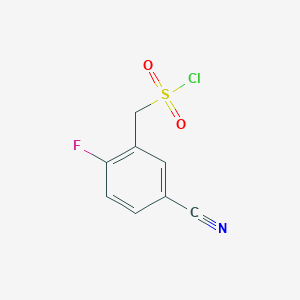

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1523918.png)

![(3-{2-[(2-Methoxyethyl)(methyl)amino]ethoxy}phenyl)methanamine](/img/structure/B1523924.png)

![2,2,2-trifluoroethyl N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)carbamate](/img/structure/B1523927.png)